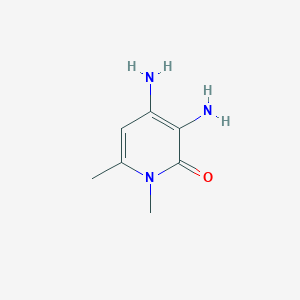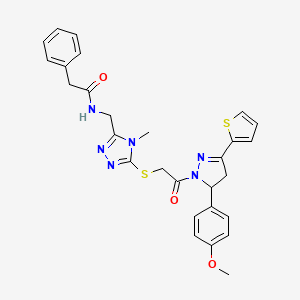
3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Research highlights the significance of 1,4-dihydropyridines as nitrogen-containing heterocyclic compounds, utilized in many drugs and as starting material in synthetic organic chemistry due to their biological applications. The review emphasizes atom economy reactions for efficient and environmentally benign synthesis of bioactive 1,4-dihydropyridines, suggesting the potential for creating more biologically active compounds by comparing their SARS activity (H. S. Sohal, 2021).
Enantioselective Synthesis
Enantioselective synthesis of 3,4-dihydropyran derivatives is detailed, underlining their importance as chiral building blocks for bioactive molecules and natural products. This review categorizes synthetic strategies, emphasizing the flexibility of catalytic systems and the high level of control over molecular complexity (G. Desimoni, G. Faita, P. Quadrelli, 2018).
Polymers from Renewable Resources
The application of 1,4:3,6-dianhydrohexitols in polymers is reviewed, showcasing their derivation from renewable resources and their employment in polycondensates. The unique properties of these diols, such as rigidity and chirality, facilitate the synthesis of high glass transition temperature polymers with specific optical properties and biodegradability (F. Fenouillot et al., 2010).
Structural Characteristics of Antifolate Compounds
A comprehensive review of the structural characteristics of small-molecule antifolate compounds, focusing on dihydrofolate reductase (DHFR) inhibitors used in treating infections and cancer. This study analyzes the ring geometry changes in inhibitors and explores the molecular conformations and interactions of inhibitors bound to DHFR (C. Schwalbe, V. Cody, 2006).
Aluminium in Alkaline Solutions
Research on aluminium-bearing species in strongly alkaline solutions, reviewing papers since the 1970s. This work critically evaluates data to account qualitatively and quantitatively for experimental observations in concentrated alkaline aluminate solutions at temperatures up to 100°C (P. Sipos, 2009).
Diketopyrrolopyrroles
The review covers the progress in synthesis, reactivity, and optical properties of diketopyrrolopyrroles over four decades. It highlights their applications ranging from high-quality pigments to fluorescence imaging, emphasizing the relationship between structure and optical properties (M. Grzybowski, D. Gryko, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-diamino-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGEPVDWFHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)


![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)



![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)
![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)



